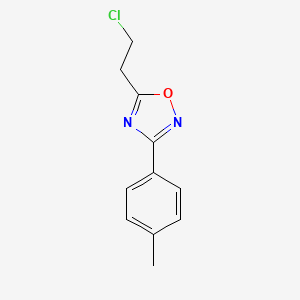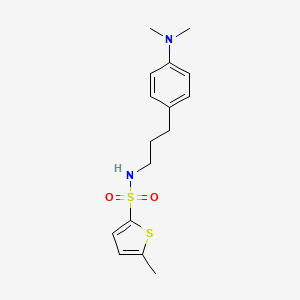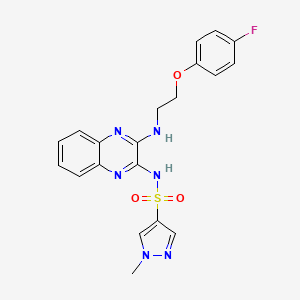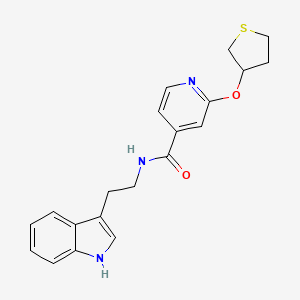
5-(2-Chloroethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Chloroethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole, also known as CEOMP, is a heterocyclic compound that has been extensively studied due to its wide range of applications in the scientific community. It has been used in a variety of fields, including medicinal chemistry, materials science, and biochemistry. CEOMP has been found to have several unique properties, including a high degree of solubility in organic solvents, a low melting point, and a low boiling point. Its unique structure also makes it an attractive candidate for use in a variety of synthetic processes.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Research has explored the antibacterial potential of oxadiazole derivatives, with studies like those by Rai et al. (2010) demonstrating significant antibacterial activity in specific compounds against organisms like Bacillus subtilis and Staphylococcus aureus. These studies suggest the potential of oxadiazole derivatives, including 5-(2-Chloroethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole, in developing new antibacterial agents (Rai et al., 2010).
Anticancer Properties
A study by Zhang et al. (2005) identified a specific oxadiazole compound as an apoptosis inducer, showing potential as an anticancer agent. This research highlights the possibility of using oxadiazole derivatives in cancer treatment (Zhang et al., 2005).
Corrosion Inhibition
Oxadiazole derivatives have been studied for their role in corrosion inhibition. Kalia et al. (2020) investigated the efficiency of specific oxadiazole derivatives in preventing mild steel corrosion, demonstrating their potential application in material protection (Kalia et al., 2020).
Liquid Crystalline Properties
The study of liquid crystalline properties of oxadiazole derivatives has been an area of interest. Han et al. (2010) synthesized and characterized oxadiazole derivatives with significant mesomorphic behavior, which could have applications in material science and display technology (Han et al., 2010).
Molecular Structure and Synthesis
Understanding the molecular structure and synthesis of oxadiazole derivatives is crucial for their application in various fields. Meyer et al. (2003) provided structural insights into oxadiazole compounds, which is essential for their application in drug design and other areas (Meyer et al., 2003).
Catalysis in Suzuki Reactions
Oxadiazole compounds have been explored for their role in catalysis, particularly in Suzuki reactions. Bumagin et al. (2017) synthesized oxadiazole derivatives that showed high catalytic activity in Suzuki reactions, indicating their potential in synthetic organic chemistry (Bumagin et al., 2017).
Eigenschaften
IUPAC Name |
5-(2-chloroethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c1-8-2-4-9(5-3-8)11-13-10(6-7-12)15-14-11/h2-5H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEEIWKABXPGRCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CCCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-(sec-butyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3015894.png)
![2-(3,4-dimethoxyphenyl)-N-(3,5-dimethylphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3015895.png)
![2-[[1-[(2-Methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B3015897.png)



![N-[Phenyl(pyridin-2-yl)methyl]oxirane-2-carboxamide](/img/structure/B3015904.png)
![2-(furan-2-yl)-N-(2-methoxyphenyl)-7-(3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3015905.png)

![N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3015907.png)


![5-chloro-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B3015913.png)